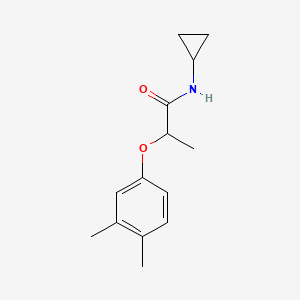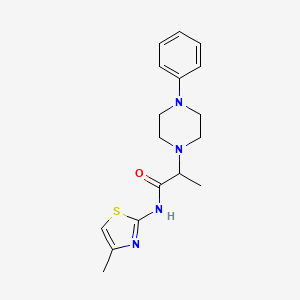
2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as BRQ, is a compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. BRQ belongs to the class of isoquinoline derivatives, which have been found to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the activation of the caspase pathway. Caspases are a family of proteases that play a crucial role in apoptosis. 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to activate caspase-3 and caspase-9, leading to the cleavage of various cellular proteins and ultimately leading to programmed cell death.
Biochemical and Physiological Effects
2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to possess antioxidant properties. Studies have shown that 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can scavenge free radicals and protect cells from oxidative stress. 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is its low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline to better understand its therapeutic potential. Additionally, research could focus on the development of formulations that improve the solubility and bioavailability of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline for in vivo applications. Finally, research could explore the potential of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline as a lead compound for the development of novel anticancer drugs.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. One of the most significant applications of 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is in the treatment of cancer. Studies have shown that 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
In addition to its antitumor activity, 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been found to possess antibacterial and antifungal properties. Studies have shown that 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-(5-bromo-2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been found to disrupt the cell membrane of these microorganisms, leading to their death.
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c17-13-5-6-15(18)14(9-13)16(20)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCDAUPLIDCITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4653396.png)

![N-(3-methoxyphenyl)-2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B4653435.png)
![4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4653443.png)
![6-bromo-2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4653444.png)




![5-[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4653463.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-1-adamantanecarboxamide](/img/structure/B4653468.png)
![7-(2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B4653486.png)
![3-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B4653494.png)
![2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B4653502.png)